molecular formula C18H14N4O B14159809 2-Amino-6-(4-methoxyphenyl)-4-pyridin-3-ylpyridine-3-carbonitrile CAS No. 642028-24-8

2-Amino-6-(4-methoxyphenyl)-4-pyridin-3-ylpyridine-3-carbonitrile

Cat. No.: B14159809
CAS No.: 642028-24-8
M. Wt: 302.3 g/mol
InChI Key: RDMDYYFRMJXGLU-UHFFFAOYSA-N
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Description

2-Amino-6-(4-methoxyphenyl)-4-pyridin-3-ylpyridine-3-carbonitrile is a complex organic compound with a unique structure that includes both pyridine and methoxyphenyl groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-(4-methoxyphenyl)-4-pyridin-3-ylpyridine-3-carbonitrile typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol, with the reaction being carried out under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-(4-methoxyphenyl)-4-pyridin-3-ylpyridine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents like potassium permanganate for oxidation, and reducing agents like hydrogen gas for reduction. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can lead to various substituted derivatives with different functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Amino-6-(4-methoxyphenyl)-4-pyridin-3-ylpyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Properties

CAS No.

642028-24-8

Molecular Formula

C18H14N4O

Molecular Weight

302.3 g/mol

IUPAC Name

2-amino-6-(4-methoxyphenyl)-4-pyridin-3-ylpyridine-3-carbonitrile

InChI

InChI=1S/C18H14N4O/c1-23-14-6-4-12(5-7-14)17-9-15(13-3-2-8-21-11-13)16(10-19)18(20)22-17/h2-9,11H,1H3,(H2,20,22)

InChI Key

RDMDYYFRMJXGLU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CN=CC=C3)C#N)N

solubility

0.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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